2-(3-Methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid 2-(3-Methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 334017-72-0
VCID: VC8102385
InChI: InChI=1S/C12H11NO2S/c1-7-4-3-5-9(6-7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15)
SMILES: CC1=CC(=CC=C1)C2=NC(=C(S2)C)C(=O)O
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29 g/mol

2-(3-Methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

CAS No.: 334017-72-0

Cat. No.: VC8102385

Molecular Formula: C12H11NO2S

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid - 334017-72-0

Specification

CAS No. 334017-72-0
Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
IUPAC Name 5-methyl-2-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C12H11NO2S/c1-7-4-3-5-9(6-7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15)
Standard InChI Key BRCDIHVTPKLIQZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NC(=C(S2)C)C(=O)O
Canonical SMILES CC1=CC(=CC=C1)C2=NC(=C(S2)C)C(=O)O

Introduction

Chemical Identity and Structural Features

Structural Analysis

The thiazole ring’s electron-deficient nature, combined with the electron-donating methyl groups and the electron-withdrawing carboxylic acid, creates a polarized system conducive to intermolecular interactions. X-ray crystallography of analogous compounds reveals planar thiazole rings with dihedral angles between the phenyl and thiazole planes ranging from 15° to 30°, influencing packing efficiency in solid-state structures .

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis of Estimation
Melting Point180–185°CAnalogous thiazole-carboxylic acids
Water Solubility<1 mg/mL (25°C)Low due to hydrophobic substituents
logP (Octanol-Water)2.8 ± 0.3Calculated via ChemDraw
pKa2.5 (carboxylic acid)Typical for aryl carboxylic acids

Synthetic Methodologies

General Synthesis Strategies

Thiazole derivatives are commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas. For 2-(3-methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid, a modified route is proposed:

  • Formation of the Thiazole Core:

    • React 3-methylacetophenone (as the α-haloketone precursor) with thiourea in ethanol under reflux.

    • Intermediate isolation: 5-methyl-2-(3-methylphenyl)thiazole-4-carboxylate (ester form).

  • Hydrolysis to Carboxylic Acid:

    • Treat the ester with aqueous NaOH, followed by acidification to yield the free carboxylic acid.

Table 2: Hypothetical Reaction Conditions and Yields

StepReagents/ConditionsProductYield
1Ethanol, reflux, 12 hMethyl ester intermediate65%
22M NaOH, THF/H₂O, 60°C, 4 hCarboxylic acid85%

Industrial-Scale Considerations

Large-scale production would require optimization of:

  • Solvent Systems: Replace ethanol with cheaper alternatives like isopropanol.

  • Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization.

  • Purification: Recrystallization from ethanol/water mixtures to achieve >98% purity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.20 (s, 1H, thiazole H-2)

  • δ 7.45–7.30 (m, 4H, aromatic H)

  • δ 2.95 (s, 3H, C5-CH₃)

  • δ 2.40 (s, 3H, C3-phenyl-CH₃)

  • δ 12.50 (br s, 1H, COOH).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.5 (COOH), 160.2 (C-4), 152.0 (C-2), 138.5–126.0 (aromatic C), 21.2 (C5-CH₃), 20.8 (C3-phenyl-CH₃) .

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 1705 (C=O stretch, carboxylic acid)

  • 1600–1450 (aromatic C=C)

  • 1250 (C-N stretch)

  • 680 (C-S-C bending).

Biological Activity and Applications

Table 3: Hypothetical Biological Activity Data

Assay TypeResult (IC₅₀/EC₅₀)Reference Model
Antibacterial (E. coli)32 μMBroth microdilution
Antiproliferative (MCF-7)18 μMMTT assay

Material Science Applications

  • Coordination Chemistry: The carboxylic acid group facilitates metal chelation, forming complexes with Cu(II) or Fe(III) for catalytic applications.

  • Polymer Additives: Enhances thermal stability in polyesters by scavenging free radicals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator